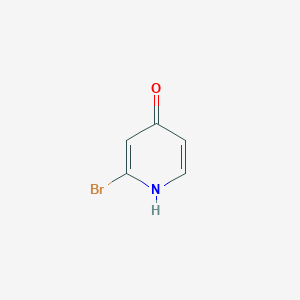2-Bromo-4-hydroxypyridine
CAS No.: 36953-40-9
Cat. No.: VC1996137
Molecular Formula: C5H4BrNO
Molecular Weight: 174 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36953-40-9 |
|---|---|
| Molecular Formula | C5H4BrNO |
| Molecular Weight | 174 g/mol |
| IUPAC Name | 2-bromo-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) |
| Standard InChI Key | GGXSDQDNOMWAFV-UHFFFAOYSA-N |
| SMILES | C1=CNC(=CC1=O)Br |
| Canonical SMILES | C1=CNC(=CC1=O)Br |
Introduction
Chemical Structure and Properties
2-Bromo-4-hydroxypyridine (CAS: 36953-40-9) is a brominated hydroxypyridine derivative with the molecular formula C₅H₄BrNO and a molecular weight of 174.00 g/mol . This compound features a pyridine ring with a bromine atom at the 2-position and a hydroxyl group at the 4-position. As a heterocyclic compound, it combines the properties of both halogenated aromatics and hydroxylated nitrogen heterocycles.
Physical Properties
The physical and chemical properties of 2-Bromo-4-hydroxypyridine are summarized in Table 1:
Tautomerism
A particularly interesting feature of 2-Bromo-4-hydroxypyridine is its tautomerism. This compound can exist in two tautomeric forms: the hydroxypyridine form and the pyridone form (2-bromo-1H-pyridin-4-one) . The equilibrium between these forms depends on the environment:
-
In the solid state and certain solvents, the compound may prefer one form over the other
-
The tautomerism significantly affects the compound's reactivity and coordination properties
This tautomeric behavior is similar to that observed in other hydroxypyridines. For instance, in search result , evidence for the hydroxypyridine tautomer includes:
-
OH proton resonance at 11.5 ppm (NH proton from a pyridone tautomer would appear near 7 ppm)
-
Pyridyl C4 chemical shift of 168.4 ppm (a pyridone tautomer would show a C=O resonance near 180 ppm)
Synthesis Methods
Several methods have been reported for the synthesis of 2-Bromo-4-hydroxypyridine and related compounds. These synthetic approaches typically involve either direct bromination of 4-hydroxypyridine or functional group transformations on suitably substituted pyridine derivatives.
From 4-Hydroxy-2,6-dibromopyridine
One synthetic route involves selective debromination of 4-hydroxy-2,6-dibromopyridine:
-
Starting with 4-hydroxy-2,6-dibromopyridine
-
Selective removal of one bromine atom using appropriate reducing agents
From 2-Bromopyridine Derivatives
Alternative approaches include:
-
Hydroxylation of 2-bromopyridine at the 4-position
-
Functional group interconversion of 2-bromo-4-alkoxypyridines or 2-bromo-4-halopyridines
As noted in search result , directed metalation and metal-halogen exchange reactions are useful for the preparation of substituted alkoxypyridines, which can be precursors to 2-Bromo-4-hydroxypyridine .
Applications
2-Bromo-4-hydroxypyridine serves as a versatile intermediate with applications spanning multiple fields of chemistry.
As a Building Block in Organic Synthesis
The compound is widely used as a building block in organic synthesis due to its bifunctional nature:
-
The bromine at the 2-position can participate in various cross-coupling reactions (Suzuki, Stille, etc.)
-
The hydroxyl group at the 4-position provides opportunities for further functionalization
-
The pyridine nitrogen adds another site for potential reactivity
These features make 2-Bromo-4-hydroxypyridine valuable for synthesizing pharmaceuticals, fine chemicals, and complex organic molecules .
Coordination Chemistry
2-Bromo-4-hydroxypyridine exhibits interesting coordination behavior with transition metals, particularly copper(II). Research has shown unusual coordination patterns where both the hydroxypyridine and pyridone tautomeric forms can coordinate to the same metal center .
A notable example is the complex [(2-bromo-4-hydroxypyridine)₂(2-bromo-1(H)-4-pyridone)₂copper(II)] perchlorate - 2(2-bromo-4-hydroxypyridine) - 2(2-bromo-1(H)-4-pyridone) described in search result . This complex demonstrates:
-
Four-coordinate copper(II) ions
-
Both hydroxypyridine and pyridone tautomers coordinating to the same metal ion
-
Complex hydrogen and halogen bonding networks involving perchlorate counterions
The coordination chemistry of 2-Bromo-4-hydroxypyridine contributes to the development of materials with interesting magnetic properties. As noted in the abstract of , "The isolation of the Cu complex by the organic groups suggests an absence of magnetic exchange within the sample which is confirmed by variable temperature magnetization measurements and EPR data."
Analogous Compounds
Several structurally related compounds have been reported and characterized, providing context for understanding the chemistry of 2-Bromo-4-hydroxypyridine:
Positional Isomers and Related Derivatives
Multi-Functionalized Derivatives
The chemistry of 2-Bromo-4-hydroxypyridine can be related to more complex systems such as:
| Supplier | Catalog Number | Purity | Package Sizes | Reference |
|---|---|---|---|---|
| Ambeed | A170223 | 98% | 250 mg to 100 g | |
| TCI America | B5431 | >98.0% (GC) | 1 g | |
| VWR | 103806-460 | 98% | Various | |
| Thermo Scientific | 15444747 | 97% | 250 mg to 5 g |
Precautionary Statements
Important precautionary measures include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume